molecular formula C11H15BrN2O2 B8807748 tert-Butyl (4-(bromomethyl)pyridin-2-yl)carbamate

tert-Butyl (4-(bromomethyl)pyridin-2-yl)carbamate

Cat. No. B8807748
M. Wt: 287.15 g/mol
InChI Key: TWFAMEOZPYPOIV-UHFFFAOYSA-N
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Patent
US07071175B1

Procedure details

(4-Hydroxymethyl-pyridin-2-yl)-carbamic acid tert-butyl ester (8.00 g, 35.6 mmol) was dissolved in CH2Cl2 (150 mL) and treated with PPh3 (11.2 g, 42.8 mmol) under nitrogen. The reaction flask was cooled in an ice bath and CBr4 (14.2 g, 42.8 mmol) was added in small portions. The ice bath was removed after 30 min and the reaction mixture was stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure and acetonitrile (50 mL) was added. The reaction flask was placed in a refrigerator for 3 h and the precipitate filtered and washed with cold acetonitrile. The white solid was dried in vacuo giving (4-bromomethyl-pyridin-2-yl)-carbamic acid tert-butyl ester (8.38 g, 82%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
11.2 g
Type
reactant
Reaction Step Two
Name
Quantity
14.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:16])[NH:7][C:8]1[CH:13]=[C:12]([CH2:14]O)[CH:11]=[CH:10][N:9]=1)([CH3:4])([CH3:3])[CH3:2].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(Br)(Br)(Br)[Br:37]>C(Cl)Cl>[C:1]([O:5][C:6](=[O:16])[NH:7][C:8]1[CH:13]=[C:12]([CH2:14][Br:37])[CH:11]=[CH:10][N:9]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC=CC(=C1)CO)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Three
Name
Quantity
14.2 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The ice bath was removed after 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure and acetonitrile (50 mL)
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
The reaction flask was placed in a refrigerator for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed with cold acetonitrile
CUSTOM
Type
CUSTOM
Details
The white solid was dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=NC=CC(=C1)CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.38 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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